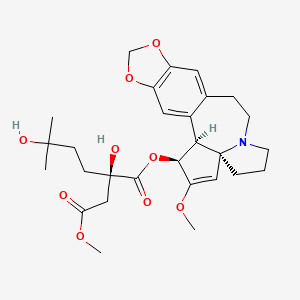
Harringtonine
Descripción general
Descripción
Harringtonine is a cytotoxic alkaloid that has been isolated from the evergreen tree Cephalotaxus harringtonia, native to the southern provinces of China . It is known to inhibit protein synthesis in a dose- and time-dependent manner by acting on the ribosomes of cancer cells .
Synthesis Analysis
The synthesis of Harringtonine involves classic reactions from readily available starting materials . The efficient synthesis of the ester side chains of homoharringtonine and harringtonine using lactones as building blocks has been developed .Molecular Structure Analysis
Harringtonine has a molecular formula of C28H37NO9 . It has been found that Harringtonine simultaneously targets SARS-CoV-2 S protein and host cell surface TMPRSS2 expressed by the host cell .Chemical Reactions Analysis
Harringtonine is involved in several chemical reactions. It is known to inhibit translocation, the peptidyl transferase center or the polypeptide exit tunnel, modulate the binding of translation machinery components to the ribosome, and induce miscoding, premature termination or stop codon readthrough .Physical And Chemical Properties Analysis
Harringtonine has a molecular weight of 531.59 . It is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación
Treatment of Hematological Malignancies
HHT has emerged as a notable compound in the realm of cancer treatment, particularly for hematological malignancies . It demonstrates significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management .
Treatment of Leukemia
HHT plays a significant role in leukemia treatment . It has been used widely in China for the treatment of chronic myeloid leukemia (CML), acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
Treatment of Diverse Cancers
Beyond hematological malignancies, HHT has shown efficacy in treating diverse cancers . Its ability to impact various physiological pathways opens new avenues for therapeutic applications .
Use in Combination Therapies
HHT has been used in combination with other drugs for more effective treatment. For instance, it has been combined with cytarabine and granulocyte colony-stimulating factor in a regimen known as the HAG regimen to treat acute myeloid leukemia .
Role in Cellular Processes
HHT influences cellular processes, demonstrating its efficacy in clinical settings, and its potential to alter pathological pathways .
Environmental Impact
The natural purification of harringtonine and HHT has caused significant damage to the environment . This highlights the need for sustainable methods of production.
Mecanismo De Acción
Target of Action
Harringtonine, also known as Homoharringtonine (HHT), is a plant alkaloid that primarily targets the protein synthesis machinery of cells . It interacts with the ribosomal A-site, which is crucial for the elongation step of protein synthesis .
Mode of Action
Harringtonine exerts its effects by binding to the A-site of ribosomes, thereby preventing the elongation of the nascent polypeptide chain during translation . This unique mechanism of action disrupts the initial elongation step of protein synthesis .
Biochemical Pathways
By inhibiting the elongation step of protein synthesis, Harringtonine affects multiple biochemical pathways. As protein synthesis is a fundamental cellular process, its inhibition can alter various physiological pathways, leading to a multifaceted approach to disease management .
Pharmacokinetics
Harringtonine’s pharmacokinetics have been studied in the context of combination therapies. For instance, in a study involving patients with Chronic Myeloid Leukemia (CML) who had a suboptimal response to imatinib alone, Harringtonine was administered subcutaneously at a dose of 1.25 mg/m² twice daily for 1 day every 28 days, supplemented with ongoing imatinib therapy .
Result of Action
The primary result of Harringtonine’s action is the disruption of protein synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells . This makes Harringtonine effective in the treatment of various hematological malignancies and cancers .
Action Environment
The efficacy of Harringtonine can be influenced by various environmental factors. For instance, the natural purification of Harringtonine and its analogs has caused significant damage to the environment . Additionally, the compound’s effectiveness can be affected by factors such as the patient’s overall health, the presence of other medications, and specific characteristics of the disease being treated.
Safety and Hazards
Direcciones Futuras
Harringtonine has shown significant anti-tumor activity against lung tumors carrying mutant Kras expression . It has also been found to be a more effective antagonist for the Omicron variant of the SARS-CoV-2 virus . These findings suggest that Harringtonine has potential for further development as an anti-cancer and anti-viral agent.
Propiedades
IUPAC Name |
1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23-,24-,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVJATCHLFRDHY-KSZYUSJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016801 | |
| Record name | Harringtonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Harringtonine | |
CAS RN |
26833-85-2 | |
| Record name | Harringtonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26833-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harringtonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026833852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | harringtonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Harringtonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harringtonine from Cephalotaxus harringtonia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARRINGTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/088662H40F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















